molecular formula C16H25NO3 B602668 Mebeverine acid D5

Mebeverine acid D5

Cat. No.: B602668
M. Wt: 284.40 g/mol
InChI Key: UZUWRVLVHOYTNN-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mebeverine acid D5 involves the deuteration of mebeverine acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced separation techniques to achieve the desired purity and yield. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Mebeverine acid D5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Mebeverine acid D5, being a metabolite of mebeverine, exerts its effects by blocking fast sodium channels and slow calcium channels on the membrane of myocytes. This action slows down the depolarization of the membrane and prevents the contraction of muscle fibers. The drug has high selectivity for the smooth muscles of the gastrointestinal tract, making it effective in relieving spasms without affecting normal gut motility .

Comparison with Similar Compounds

    Mebeverine Acid: The non-deuterated form of mebeverine acid.

    Desmethyl Mebeverine Acid: Another metabolite of mebeverine.

    Mebeverine-d6 Hydrochloride: A deuterated form of mebeverine hydrochloride.

Comparison: Mebeverine acid D5 is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical studies. Compared to its non-deuterated counterpart, this compound provides more accurate and reliable results in quantitative analyses .

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUWRVLVHOYTNN-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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